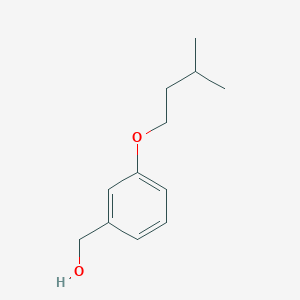

3-iso-Pentoxybenzyl alcohol

Description

Historical Perspectives and Evolution of Synthetic Strategies for Substituted Benzyl (B1604629) Alcohols

The synthesis of substituted benzyl alcohols has a rich history, evolving from classical methods to modern catalytic strategies. Early methods often involved the reduction of corresponding benzoic acids or aldehydes. A significant advancement in the synthesis of alkoxy-substituted benzyl alcohols is the Williamson ether synthesis, developed by Alexander Williamson in the 1850s. byjus.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone for preparing ethers, including the alkoxy group of many benzyl alcohol derivatives. byjus.comtransformationtutoring.comtcichemicals.com

Modern synthetic approaches have focused on improving efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov These include transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization methods. nih.gov For instance, copper-catalyzed and palladium-catalyzed reactions have been developed for the efficient synthesis of benzyl alcohol derivatives. nih.govnih.gov These advanced methods often allow for milder reaction conditions and broader substrate scopes compared to traditional techniques.

Strategic Importance of Benzyl Alcohol Derivatives as Synthons in Complex Molecule Synthesis

Benzyl alcohol derivatives are crucial building blocks, or synthons, in the synthesis of more complex molecules. The hydroxyl and alkoxy groups offer multiple points for chemical modification, making them versatile starting materials. They are utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov The benzyl group itself is a common structural motif in many biologically active compounds and natural products. nih.gov

The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This modularity is highly advantageous in medicinal chemistry and materials science, where precise control over molecular architecture is essential for achieving desired functions. For example, alkoxybenzyl alcohols are precursors to various esters and ethers used in the fragrance and flavor industries. wikipedia.org

Overview of Current Research Trajectories and Emerging Challenges in Alkoxybenzyl Alcohol Chemistry

Current research in alkoxybenzyl alcohol chemistry is focused on several key areas. One major trajectory is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reagents. Another area of intense research is the application of these compounds in the development of novel functional materials and biologically active molecules. chemimpex.comchemimpex.com

A significant challenge remains in achieving highly selective transformations, particularly in complex molecules with multiple reactive sites. For instance, the selective oxidation of the benzylic alcohol without affecting other sensitive functional groups can be difficult. Researchers are exploring novel catalytic systems, including those based on earth-abundant metals and photocatalysis, to address these challenges. nih.gov

Interdisciplinary Relevance: From Organic Synthesis to Materials Science (Excluding Clinical)

The relevance of alkoxybenzyl alcohols extends beyond traditional organic synthesis into the realm of materials science. The functional groups present in these molecules allow for their incorporation into polymeric structures and other advanced materials. For example, benzyl alcohol itself has been used as a surfactant to facilitate the coating of carbon nanotubes with metal oxides like TiO2, demonstrating the role of the benzyl moiety in interfacing with nanomaterials. researchgate.net

Alkoxybenzyl alcohol derivatives can be used to create functional polymers with specific properties, such as altered solubility, thermal stability, or optical characteristics. The length and branching of the alkoxy chain can be varied to precisely tune these properties. This makes them valuable components in the design of new materials for a range of applications, including electronics and coatings.

Properties and Synthesis of 3-iso-Pentoxybenzyl alcohol

While specific research on this compound is not extensively documented in publicly available literature, its properties and synthesis can be inferred from the general principles of alkoxybenzyl alcohols and related compounds.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This would involve the reaction of 3-hydroxybenzyl alcohol with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base.

An alternative starting point could be 3-hydroxybenzaldehyde, which would first be etherified with an isopentyl halide, followed by the reduction of the aldehyde group to a primary alcohol.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactants | Reagents | Product | Reaction Type |

|---|

Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure and comparison with analogous compounds like benzyl alcohol and other alkoxybenzyl alcohols.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Description | Rationale |

|---|---|---|

| Molecular Formula | C12H18O2 | Based on chemical structure |

| Molecular Weight | 194.27 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow liquid | Similar to other benzyl alcohol derivatives wikipedia.org |

| Boiling Point | Higher than benzyl alcohol (205 °C) | The addition of the isopentyloxy group increases the molecular weight and van der Waals forces. libretexts.org |

| Solubility | Low solubility in water; soluble in organic solvents | The hydrophobic isopentyl group decreases water solubility compared to benzyl alcohol. libretexts.org |

| Acidity (pKa) | Similar to or slightly higher than benzyl alcohol (~15.4) | The electron-donating nature of the alkoxy group might slightly decrease the acidity of the hydroxyl proton. |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

|---|---|

| ¹H NMR | - Signals for the aromatic protons (around 6.8-7.3 ppm).- A singlet for the benzylic CH₂ protons (around 4.6 ppm).- Signals corresponding to the isopentyl group (a triplet for the O-CH₂, a multiplet for the CH, and doublets for the two CH₃ groups).- A singlet for the hydroxyl proton (variable). |

| ¹³C NMR | - Signals for the aromatic carbons (around 110-160 ppm).- A signal for the benzylic carbon (around 65 ppm).- Signals for the carbons of the isopentyl group. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹).- C-H stretching bands (aromatic and aliphatic, around 2850-3100 cm⁻¹).- C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).- A C-O stretching band for the ether linkage (around 1200-1250 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 194.27. - Fragmentation patterns corresponding to the loss of the isopentyl group or the benzylic alcohol moiety. |

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPJHXJDLCAFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iso Pentoxybenzyl Alcohol

Chemo- and Regioselective Synthesis Strategies for Substituted Benzyl (B1604629) Alcohols

Chemo- and regioselectivity are paramount in the synthesis of molecules with multiple functional groups, like 3-iso-pentoxybenzyl alcohol. Strategies must be employed to differentiate between the phenolic and benzylic hydroxyl groups, either present in the starting material or formed during the synthesis, and to direct reactions to the desired position on the aromatic ring.

The construction of the substituted benzyl alcohol framework is a foundational step. Contemporary methods have moved beyond traditional, often harsh, industrial processes like the hydrolysis of benzyl chloride nih.govgoogle.com.

One prominent strategy involves the reduction of a corresponding benzaldehyde. For instance, 3-hydroxybenzaldehyde can be reduced to 3-hydroxybenzyl alcohol. While sodium borohydride is a common reagent for this purpose, green chemistry approaches utilize solvent-free methodologies with sodium borohydride dispersed on wet alumina, which allows for high yields in short reaction times without significant energy consumption researchgate.net.

Another advanced approach is the selective oxidation of a C-H bond at the benzylic position of a precursor like 3-iso-pentoxytoluene. The use of bis(methanesulfonyl) peroxide as an oxidant enables the selective synthesis of benzylic alcohols, often avoiding over-oxidation to the corresponding aldehyde or ketone acs.orgorganic-chemistry.org. This method shows broad functional group tolerance acs.org.

Cross-coupling reactions also offer a powerful route. The Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield benzylic alcohols, providing a versatile method for creating the core structure organic-chemistry.org. Furthermore, multicatalytic protocols that combine alkene cross-metathesis, isomerization, and nucleophilic addition can convert simpler starting materials into secondary benzylic alcohols with high stereoselectivity organic-chemistry.org.

Once a suitable precursor, typically 3-hydroxybenzyl alcohol or 3-hydroxybenzaldehyde, is obtained, the iso-pentoxy group must be introduced. This is achieved through an etherification reaction.

The Williamson ether synthesis is a classic and reliable method. organic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol with a base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with an iso-pentyl halide (e.g., iso-pentyl bromide) to form the desired ether linkage organic-chemistry.orguwindsor.ca. The choice of base can be critical for selectivity; for example, milder bases like silver oxide (Ag2O) can be used for selective protection of one hydroxyl group in a diol organic-chemistry.orgwikipedia.org.

Acid-catalyzed etherification presents an alternative, particularly when starting from p-hydroxybenzyl alcohol, where a strong acid cation-exchange resin can be used at room temperature to achieve selective etherification acs.org. However, this method can also promote polymerization, especially at higher temperatures acs.org. For substrates not stable under basic conditions, reagents like benzyl trichloroacetimidate can be used for protection under acidic conditions organic-chemistry.org. Modern reagents such as 2-benzyloxy-1-methylpyridinium triflate even permit etherification under neutral conditions organic-chemistry.org.

The table below summarizes common etherification conditions.

| Method | Reagents | Conditions | Selectivity |

| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH), Alkyl Halide | Typically anhydrous conditions | High for phenolic -OH |

| Acid-Catalyzed Etherification | Alcohol, Acid Catalyst (e.g., Amberlyst-15) | Room temperature to reflux | Can be selective but risks side reactions |

| Neutral Etherification | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Good for sensitive substrates |

In a molecule with two hydroxyl groups of different reactivity, such as 3-hydroxybenzyl alcohol, protecting group chemistry is essential to ensure regioselectivity. The goal is to temporarily block one hydroxyl group while the other is being modified.

A common synthetic route involves two main strategies:

Protecting the benzylic alcohol: The more reactive benzylic alcohol can be protected first. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are frequently used for this purpose. libretexts.org They are installed using a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. uwindsor.ca The TBDMS group is stable under the basic conditions of the subsequent Williamson ether synthesis on the phenolic hydroxyl. After the iso-pentoxy group is installed, the silyl ether can be selectively removed using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), or mild acid, regenerating the benzylic alcohol. uwindsor.calibretexts.org

Starting with a different functional group: An alternative is to begin with 3-hydroxybenzaldehyde. Here, the aldehyde serves as a precursor to the benzylic alcohol. The phenolic hydroxyl is first etherified to form 3-iso-pentoxybenzaldehyde. The aldehyde is then selectively reduced to the benzylic alcohol using a reducing agent like sodium borohydride researchgate.net. This sequence avoids the need to protect the benzylic alcohol.

The benzyl (Bn) group is another common protecting group for alcohols, installed using a base and a benzyl halide wikipedia.orglibretexts.org. It is robust and stable to many reagents but can be removed under relatively harsh reductive conditions (hydrogenolysis), oxidative conditions, or by using Lewis acids wikipedia.orgjk-sci.com.

The table below outlines common protecting groups for alcohols.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Acid or Fluoride ion (e.g., TBAF) uwindsor.calibretexts.org |

| Benzyl ether | Bn | NaH, Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H2, Pd/C) wikipedia.orglibretexts.orgjk-sci.com |

| Tetrahydropyranyl ether | THP | Dihydropyran, Acid catalyst | Acid uwindsor.calibretexts.org |

| p-Methoxybenzyl ether | PMB | PMB-Cl, Base | Acid, Hydrogenolysis, or Oxidation (e.g., DDQ) wikipedia.orglibretexts.org |

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when preparing chiral analogs or when precursors might contain stereocenters. Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule.

For benzylic alcohols, significant advances have been made in asymmetric synthesis. For example, a palladium/copper (Pd/Cu) co-catalyzed enantio- and diastereodivergent benzylic substitution reaction can be used to construct two adjacent stereocenters with high control. researchgate.net This method allows for the synthesis of various benzylic alcohol derivatives in high yields with excellent diastereo- and enantioselectivities by simply changing the ligand configurations researchgate.net.

Additionally, visible-light-induced cobalt-catalyzed asymmetric reductive additions of aryl iodides to aldehydes provide a route to chiral benzyl alcohols with high enantiomeric excess (ee) organic-chemistry.org. Such methods are applicable for synthesizing chiral derivatives where the benzylic carbon becomes a stereocenter, which would be the case if a substituent were added at the benzylic methylene position of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances pnas.org. For the synthesis of this compound, this involves using less toxic reagents, developing catalytic rather than stoichiometric reactions, and minimizing waste pnas.orgacs.org.

Traditional oxidation of alcohols often relies on stoichiometric amounts of heavy metal oxidants like chromium(VI) reagents, which are environmentally harmful acs.org. Sustainable alternatives focus on catalytic methods using clean oxidants such as molecular oxygen (O2) from the air or hydrogen peroxide (H2O2) acs.org. Similarly, the industrial production of benzyl alcohol via benzyl chloride hydrolysis can produce harmful by-products nih.govgoogle.com. Biocatalytic routes, using whole-cell systems or isolated enzymes, offer a greener alternative by operating under mild conditions and often with high selectivity nih.gov. For example, the bacterium Gordonia arilaitensis has been shown to convert benzaldehyde to benzyl alcohol effectively researchgate.net.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry nih.gov. For alcohol synthesis and transformation, several classes of environmentally benign catalysts have emerged.

Palladium-based catalysts: Water-soluble palladium-diamine complexes can be used in aqueous biphasic systems with air as the oxidant for the oxidation of alcohols. This allows for easy separation of the product and recycling of the catalyst in the aqueous phase acs.org.

Ruthenium-based catalysts: Ruthenium complexes, often paired with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can catalyze the aerobic oxidation of alcohols acs.org.

Copper-based catalysts: Historically, copper chromite has been used for ester hydrogenolysis to produce fatty alcohols, but the toxicity of chromium has driven the development of non-chrome copper catalysts, such as bimetallic Cu-Fe systems researchgate.netmdpi.com.

Cobalt-based catalysts: Earth-abundant cobalt catalysts are being developed for reactions like the oxidative esterification of alcohols under mild, ambient conditions mdpi.com. Novel cobalt composites immobilized on nanoparticles have also been shown to be effective catalysts for the microwave-assisted, solvent-free oxidation of alcohols frontiersin.org.

These catalytic systems represent a significant step towards the sustainable production of fine chemicals like this compound, aligning with the principles of resource efficiency and environmental safety pnas.org.

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of benzyl alcohol derivatives, this often involves solvent-free conditions or the use of water as a reaction medium.

Solvent-Free Synthesis: The aerobic oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes is a key industrial reaction that can be performed under solvent-free conditions. mdpi.com For instance, a catalyst system using palladium oxide (PdOx) supported on ceria nanorods (CeO2-NR) has been shown to be effective for the aerobic oxidation of various benzyl alcohol derivatives with high conversion and selectivity. mdpi.com This method is highly compatible with the goal of reducing environmental impact. mdpi.com The reaction's efficiency is influenced by the electronic nature of substituents on the benzene ring; electron-donating groups tend to enhance reactivity, while electron-withdrawing groups can be detrimental to catalytic activity. mdpi.com

Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Solvothermal synthesis methods using benzyl alcohol–water mixtures have been employed to produce nanocrystalline materials, demonstrating the compatibility of benzyl alcohol in aqueous systems under certain conditions. Biocatalytic approaches, which are discussed later, predominantly use aqueous media, leveraging the natural environment of enzymes to perform chemical transformations. nih.govresearchgate.net For example, the conversion of L-phenylalanine to cinnamyl alcohol has been achieved in an aqueous solution using a three-enzyme cascade. nih.govresearchgate.net

Atom Economy and Reaction Efficiency Optimization in Benzyl Alcohol Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com It provides a clear metric for the "greenness" of a synthesis. primescholars.com

Calculating Atom Economy: The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Rearrangement and addition reactions are often cited as having high atom economy because they incorporate all or most of the reactant atoms into the final product. researchgate.net In contrast, substitution and elimination reactions tend to have lower atom economy due to the generation of byproducts. wikipedia.org For example, the Wittig reaction is known for its poor atom economy despite its high yield. primescholars.com

Reaction Mass Efficiency (RME): While atom economy is a theoretical measure based on the reaction stoichiometry, Reaction Mass Efficiency (RME) is a more practical metric that considers the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. researchgate.netbuecher.de It provides a more realistic view of the material efficiency of a process. researchgate.net

The table below illustrates a hypothetical comparison of atom economy for different synthetic routes to an ether like the one in this compound, highlighting how reaction type influences efficiency.

| Reaction Type | Generic Reaction | Byproducts | Typical Atom Economy |

| Williamson Ether Synthesis | R-ONa + R'-X | NaX | Low to Moderate |

| Catalytic Addition | R-OH + R'=CH₂ | None | 100% (Ideal) |

| Rearrangement | Isomerization | None | 100% (Ideal) |

Optimizing these metrics involves selecting reactions that maximize the incorporation of starting materials into the product and minimizing waste, often through the use of catalytic methods. jocpr.com

Organometallic and Catalytic Routes to this compound and its Derivatives

Catalysis is pivotal in modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. Organometallic and catalytic routes are central to the synthesis and derivatization of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkoxy Bond Formation

The formation of the aryl-alkoxy bond (the ether linkage) is a key step in the synthesis of this compound. Transition metal catalysis provides powerful tools for this transformation. Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for forming C–O bonds, allowing for the use of readily available starting materials like methyl ethers as surrogates for halides. researchgate.net

Recent advancements have focused on the direct use of alcohols in cross-coupling reactions. Nickel catalysis can facilitate the cross-electrophile arylation of benzyl alcohols with various (hetero)aryl electrophiles, including chlorides, bromides, iodides, and triflates. dicp.ac.cnresearchgate.net This approach tolerates a wide range of functional groups and offers a robust alternative for constructing diarylmethanes. dicp.ac.cnresearchgate.net Similarly, palladium-catalyzed Suzuki-Miyaura coupling has been shown to directly arylate benzyl alcohols, proceeding via benzylic C–O activation without the need for additives. rsc.org These methods provide an atom- and step-economic route to derivatives under mild conditions. rsc.org

| Catalyst System | Coupling Partners | Key Advantage | Reference |

| Nickel/NHC Ligand | Benzyl Alcohol + Aryl Halide/Triflate | Direct use of alcohols, broad scope | dicp.ac.cnresearchgate.net |

| Palladium/PPh₃ | Benzyl Alcohol + Arylboronic Acid | Additive-free, mild conditions | rsc.org |

| Nickel/Bis(oxazoline) | Aryl Methyl Ether + Organoboron Reagent | Use of common methyl ethers as substrates | researchgate.net |

Biocatalytic Synthesis and Enzyme-Mediated Transformations Involving Benzyl Alcohols

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions, typically in aqueous media. nih.gov The synthesis of benzyl alcohol and its derivatives can be achieved through various biocatalytic routes.

Whole-cell biocatalysis has been used for the production of benzyl alcohol from benzaldehyde, leveraging enzymes like aldehyde dehydrogenases, alcohol dehydrogenases (ADHs), and aldo-keto reductases. mdpi.com These systems have the advantage of in-situ cofactor recycling (NADH or NADPH). mdpi.com For example, the marine bacterium Gueongella arilaitensis has been studied for this conversion. mdpi.com

Enzyme cascades can be constructed to produce valuable chemicals from basic precursors. A three-enzyme cascade combining phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine. nih.govresearchgate.net Such multi-step syntheses in a single pot represent a highly efficient and sustainable manufacturing strategy. researchgate.net While the direct enzymatic synthesis of this compound is not widely documented, the principles of using ADHs for the reduction of the corresponding aldehyde or using other enzymes for derivatization are well-established. mdpi.comacs.org The interaction of benzyl alcohol with enzyme systems has also been studied in other contexts, such as its effect on membrane-bound enzymes. nih.gov

Photoredox and Electrochemical Catalysis in Benzyl Alcohol Derivatization

Photoredox and electrochemical catalysis are emerging as powerful strategies in organic synthesis, using light or electricity, respectively, to drive chemical reactions under mild conditions.

Photoredox Catalysis: This approach can be combined with other catalytic methods to achieve novel transformations. A chemoenzymatic strategy merging photoredox catalysis with enzymatic reduction has been developed for the C–H hydroxylation of various substrates to produce enantiomerically enriched benzylic alcohols. nih.gov This process involves a photoredox-catalyzed oxidation of a C-H bond to form a ketone, which is then reduced by a ketoreductase (KRED) enzyme in the same flask. nih.gov

Electrochemical Catalysis: The electrochemical oxidation of benzyl alcohol and its derivatives offers a green alternative to traditional methods that use stoichiometric amounts of chemical oxidants. This process can be used as an anode reaction in conjunction with hydrogen production at the cathode. researchgate.net Recent studies have focused on understanding the reaction mechanisms on various electrocatalyst surfaces, including noble metals and transition metal oxides. researchgate.net Three-dimensional printed catalysts containing polyoxometalates have been used for the efficient electrocatalytic oxidation of benzyl alcohol to benzaldehyde without external oxidants, promoting atom economy. mdpi.com These methods show excellent functional group tolerance and the potential for catalyst recyclability. mdpi.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. nih.gov This technology offers significant advantages in terms of safety, control, efficiency, and scalability. ajinomoto.comnih.gov

Advantages of Flow Chemistry:

Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. ajinomoto.comd-nb.info

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

Improved Efficiency: Automation and the ability to telescope reaction steps without intermediate isolation can significantly shorten production times and improve yields. nih.govnih.gov

Scalability: Scaling up a process is achieved by running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. ajinomoto.com

The pharmaceutical and fine chemical industries have increasingly adopted flow chemistry for the production of active pharmaceutical ingredients (APIs). d-nb.info Reactions that are difficult or dangerous to perform in batch, such as those involving low temperatures, high pressure, or hazardous intermediates (e.g., ozonolysis, nitration, reactions with azides), are well-suited for continuous flow. wuxiapptec.com While a specific flow synthesis for this compound is not detailed in the literature, the individual steps, such as etherification, reduction, or cross-coupling, are all amenable to being translated from batch to continuous processing. nih.govd-nb.infowuxiapptec.com

| Flow Reactor Type | Description | Suitable Reactions |

| Plug Flow Reactor (PFR) | A tube-like reactor where reagents mix at the inlet and react as they flow through. | Fast reactions, high-throughput screening. d-nb.info |

| Continuous Stirred-Tank Reactor (CSTR) | A stirred tank with continuous inflow of reactants and outflow of product. Used for slower reactions or when mixing is critical. ajinomoto.com | Slow reactions, heterogeneous reactions, crystallizations. ajinomoto.com |

Microreactor Technologies for Reaction Intensification

The transition from batch to continuous flow processing using microreactors represents a paradigm shift in the synthesis of fine chemicals like this compound. Microreactors, with their high surface-area-to-volume ratios, enable superior heat and mass transfer, leading to more precise control over reaction conditions and a significant intensification of the synthetic process.

A primary route to this compound is the Williamson ether synthesis, involving the reaction of 3-hydroxybenzyl alcohol with an iso-pentyl halide in the presence of a base. The implementation of this synthesis in a microreactor setup offers several advantages. The rapid mixing and precise temperature control inherent to microfluidic systems can minimize the formation of byproducts, which are often encountered in traditional batch reactors due to localized temperature gradients and poor mixing.

Phase-transfer catalysis (PTC) is a highly effective technique for facilitating the Williamson ether synthesis, particularly in biphasic systems. In a microreactor environment, the interfacial area between the two phases is dramatically increased, leading to a significant enhancement in the rate of reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. The combination of microreactor technology and phase-transfer catalysis can lead to higher yields and selectivities in shorter reaction times.

While specific data for the microreactor synthesis of this compound is not extensively published, analogous studies on the continuous flow synthesis of other benzyl ethers provide valuable insights. For instance, the synthesis of various benzyl ethers using phase-transfer catalysis in microreactors has demonstrated the potential for high conversion rates and yields.

Table 1: Illustrative Data for Continuous Flow Williamson Ether Synthesis of Benzyl Ethers (Analogous System)

| Parameter | Value |

| Reactants | Benzyl Alcohol Derivative, Alkyl Halide |

| Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Base | Aqueous Sodium Hydroxide |

| Solvent | Dichloromethane |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 25 - 80 °C |

| Residence Time | 5 - 30 minutes |

| Yield | >90% (in optimized conditions) |

This table presents generalized data from studies on similar benzyl ether syntheses to illustrate the potential of microreactor technology. Specific conditions for this compound would require dedicated optimization.

Process Optimization for Enhanced Yield and Selectivity

Systematic process optimization is crucial for maximizing the yield and selectivity of this compound synthesis, whether in batch or continuous flow systems. Key parameters that are typically investigated include the choice of base, solvent, catalyst, temperature, and reaction time.

In the context of the Williamson ether synthesis for this compound, the selection of the base is critical. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete deprotonation of the 3-hydroxybenzyl alcohol. However, milder bases like potassium carbonate (K2CO3) can also be effective, particularly when combined with a phase-transfer catalyst, offering a safer and more cost-effective alternative.

The choice of solvent also plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used as they can effectively solvate the alkoxide and promote the SN2 reaction. The optimization of solvent selection involves balancing reactivity with practical considerations such as cost, safety, and environmental impact.

Kinetic studies are instrumental in understanding the reaction mechanism and optimizing process parameters. By monitoring the reaction progress under various conditions, a detailed kinetic model can be developed. This model can then be used to predict the optimal conditions for achieving the desired yield and selectivity while minimizing reaction time and energy consumption. For instance, a study on a similar Williamson ether synthesis identified that the choice of solvent significantly impacts the regioselectivity of the reaction. ias.ac.in

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Investigated Range/Options | Impact on Yield and Selectivity |

| Base | NaH, KOtBu, K2CO3, NaOH | Strength and solubility affect deprotonation efficiency and side reactions. |

| Solvent | DMF, Acetonitrile, THF | Polarity and aprotic nature influence reaction rate and solubility of reactants. |

| Catalyst | TBAB, Crown Ethers | Type and concentration impact the rate of phase transfer and overall reaction kinetics. |

| Temperature | 25 - 100 °C | Higher temperatures increase reaction rate but may also promote side reactions. |

| Reactant Ratio | 1:1 to 1:1.5 (Alcohol:Halide) | An excess of the alkylating agent can drive the reaction to completion but may lead to purification challenges. |

| Reaction Time | 1 - 24 hours (Batch) | Monitored to determine the point of maximum product formation and minimize degradation. |

The optimization of these parameters is an iterative process that often employs statistical methods like Design of Experiments (DoE) to efficiently explore the multidimensional reaction space and identify the optimal operating conditions for the synthesis of this compound with high yield and purity.

Reactivity and Transformational Chemistry of 3 Iso Pentoxybenzyl Alcohol

Oxidation and Reduction Chemistry of the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary site for oxidation and reduction reactions, allowing for the synthesis of a variety of functionalized derivatives.

The controlled oxidation of 3-iso-pentoxybenzyl alcohol can selectively yield either the corresponding aldehyde (3-isopentoxybenzaldehyde) or carboxylic acid (3-isopentoxybenzoic acid), depending on the choice of oxidizing agent and reaction conditions. libretexts.org

For the selective oxidation to the aldehyde, milder oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.org Other methods, including the use of catalytic systems like TEMPO in combination with a co-oxidant, offer environmentally benign alternatives. organic-chemistry.org Metal-free oxidation protocols utilizing dimethyl sulfoxide (B87167) (DMSO) activated by an acid have also proven efficient for converting benzylic alcohols to aromatic aldehydes in high yields and with minimal side products. organic-chemistry.org A novel deep eutectic solvent-based surfactant catalyst, FeCl3/BHDC, has been shown to facilitate the selective and rapid oxidation of alcohols to aldehydes using hydrogen peroxide. nih.gov

To achieve the corresponding carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the latter of which is often generated in situ from chromium trioxide (CrO3) and aqueous sulfuric acid. libretexts.orglibretexts.org The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. libretexts.org

Table 1: Selective Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Conditions |

|---|---|---|---|

| This compound | 3-iso-Pentoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Mild conditions |

| This compound | 3-iso-Pentoxybenzaldehyde | TEMPO/Co-oxidant | Catalytic |

| This compound | 3-iso-Pentoxybenzoic acid | Potassium permanganate (KMnO4) | Strong oxidation |

| This compound | 3-iso-Pentoxybenzoic acid | Chromic acid (H2CrO4) | Strong oxidation |

Reductive deoxygenation, the removal of the hydroxyl group, presents a significant challenge due to the strong C-OH bond and the poor leaving group nature of the hydroxyl group. cas.cn The Barton-McCombie reaction is a classical two-step method for this transformation. cas.cn More direct, one-step approaches have been developed. A notable example is the Ph3P=O-catalyzed reductive deoxygenation of benzyl (B1604629) alcohols using PhSiH3, which proceeds efficiently under an air atmosphere. organic-chemistry.org However, this method is generally more effective for secondary and tertiary benzylic alcohols, with primary benzylic alcohols like this compound showing less reactivity under these specific conditions. organic-chemistry.org Another protocol involves the reductive cleavage of benzoate (B1203000) ester derivatives of alcohols, which can be achieved through photocatalysis. nih.govresearchgate.net

Hydrogenation of the aromatic ring of this compound to yield (3-(isopentyloxy)cyclohexyl)methanol can be achieved under catalytic hydrogenation conditions. This typically involves the use of a metal catalyst such as rhodium on carbon (Rh/C) or ruthenium, often under high pressure and elevated temperature. The specific conditions can be tailored to achieve either partial or complete saturation of the aromatic ring.

Etherification, Esterification, and Transesterification Reactions

The hydroxyl group of this compound readily participates in etherification and esterification reactions.

Etherification can be accomplished under various conditions. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. organic-chemistry.org Direct etherification with other alcohols can also be achieved using acid catalysts or, more recently, through methods like alkoxyhydrosilane-mediated cross-etherification, which is particularly effective for secondary benzylic alcohols. nih.gov

Esterification is frequently carried out via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comthermofisher.comathabascau.ca This is an equilibrium-driven process, and often an excess of one reactant is used to drive the reaction to completion. thermofisher.com Lewis acids like bismuth(III) compounds have also been explored as catalysts for esterification, though they can sometimes promote side reactions like ether formation. rug.nl

Transesterification , the conversion of one ester to another by reaction with an alcohol, is another relevant transformation. In the context of this compound, it could react with an existing ester in the presence of an acid or base catalyst to form a new ester and a different alcohol.

Reactions Involving the Aromatic Ring System and Alkoxy Substituent

The aromatic ring of this compound is susceptible to electrophilic attack, and the positions of substitution are influenced by the existing substituents.

The iso-pentoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated into the aromatic ring through resonance. wikipedia.org The hydroxymethyl group (-CH2OH) is weakly deactivating and also considered to be an ortho-, para-director. The combined directing effects of these two groups will influence the regioselectivity of electrophilic aromatic substitution reactions.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeX3 or AlX3. uci.edumasterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. uci.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. uci.edu

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. uci.edu

The incoming electrophile will preferentially substitute at the positions ortho and para to the strongly activating iso-pentoxy group.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu In this compound, both the alkoxy and the benzylic alcohol moieties can potentially act as directed metalation groups (DMGs). The oxygen of the iso-pentoxy group can coordinate with an organolithium reagent, such as n-butyllithium or t-butyllithium, directing deprotonation to an adjacent ortho position. harvard.edu Similarly, the hydroxyl group of the benzylic alcohol can be deprotonated to form a lithium alkoxide, which can then direct a second lithiation at the ortho position of the aromatic ring. researchgate.net The choice of organolithium reagent and reaction conditions can influence which group directs the metalation. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Functionalization of the iso-Pentoxy Chain (e.g., terminal alkene modifications)

Direct and selective functionalization of the iso-pentoxy chain of this compound, particularly at the terminal position to introduce an alkene, is a challenging transformation that often relies on advanced synthetic methodologies. While specific literature on this compound is scarce, analogous transformations in related alkoxyarenes suggest plausible routes involving remote C-H functionalization.

One conceptual approach involves a metal-catalyzed process that facilitates the isomerization of the alkyl chain, effectively "walking" a catalyst down the chain to enable functionalization at a remote, less-activated position. Such strategies have the potential to introduce functionality at various points along the alkyl chain, including the terminal carbon.

A more direct, albeit challenging, method would be the selective C-H activation at the terminal methyl groups of the iso-pentoxy moiety. This could theoretically be achieved through radical-based reactions, potentially initiated by a photoredox catalyst. This process would involve the generation of a transient cyclohexadienyl radical on the aromatic ring, which could then facilitate a radical-radical coupling at a distal position on the alkyl chain. However, controlling the regioselectivity of such a reaction to favor the terminal position over other C-H bonds in the chain is a significant hurdle.

A hypothetical two-step sequence to achieve a terminal alkene could involve an initial selective halogenation at the terminal position, followed by an elimination reaction. The selective introduction of a halogen at the unactivated terminal carbon of the iso-pentoxy group would likely require specialized reagents that can overcome the inherent reactivity of the benzylic and other secondary C-H bonds.

Table 1: Hypothetical Reactions for Terminal Alkene Formation on this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product | Key Challenges |

| Remote C-H Functionalization | Metal catalyst (e.g., Ni, Pd), Ligands, Heat | 3-(4-Methylpent-4-en-1-yloxy)benzyl alcohol | Achieving high regioselectivity for the terminal position; Catalyst compatibility with the alcohol functional group. |

| Radical-Mediated C-H Alkenylation | Photoredox catalyst, Light, Alkene source | 3-(4-Methylpent-4-en-1-yloxy)benzyl alcohol | Controlling site-selectivity; Potential for side reactions on the aromatic ring and benzylic alcohol. |

| Halogenation-Elimination | Selective terminal halogenating agent (e.g., NBS with specific catalyst), followed by a strong base (e.g., t-BuOK) | 3-(4-Methylpent-4-en-1-yloxy)benzyl alcohol | Achieving selective terminal halogenation in the presence of more reactive sites. |

Derivatization for Advanced Chemical Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecules and advanced chemical scaffolds, particularly those with applications in medicinal chemistry and materials science. The presence of the benzylic alcohol allows for a variety of transformations, while the alkoxy-substituted aromatic ring can be further functionalized through cross-coupling reactions.

One of the most powerful methods for derivatization is the use of palladium-catalyzed cross-coupling reactions. The aromatic ring of this compound can be halogenated (e.g., brominated or iodinated) at positions ortho or para to the alkoxy group, providing a handle for subsequent Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the construction of complex molecular architectures.

Furthermore, the benzylic alcohol itself can be a point of diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a plethora of synthetic transformations such as Wittig reactions, reductive aminations, or amide bond formations. Alternatively, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

The combination of these strategies allows for the synthesis of diverse scaffolds. For instance, intramolecular reactions, such as ring-closing metathesis, could be employed if an alkenyl group is introduced elsewhere in the molecule, leading to the formation of heterocyclic structures. The p-alkoxybenzyl alcohol motif is also a well-established linker in solid-phase synthesis, suggesting that this compound could be adapted for the solid-phase synthesis of peptide or small molecule libraries. acs.org

Table 2: Potential Derivatization Reactions of this compound for Scaffold Synthesis

| Reaction Type | Reagents and Conditions (Illustrative) | Product Type | Application in Scaffold Synthesis |

| Suzuki Coupling (after halogenation) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivatives | Construction of complex aromatic systems found in many drug molecules. |

| Heck Coupling (after halogenation) | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene derivatives | Synthesis of conjugated systems for materials science or as pharmacophores. |

| Oxidation and Wittig Reaction | PCC or Swern oxidation, followed by a phosphonium (B103445) ylide | Alkenyl derivatives | Carbon-carbon bond formation and introduction of diverse side chains. |

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | Benzyl ether derivatives | Modification of the benzylic position to create more complex ethers. |

The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel chemical entities with tailored properties for a range of applications.

Theoretical and Computational Chemistry of 3 Iso Pentoxybenzyl Alcohol

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of 3-iso-pentoxybenzyl alcohol is fundamental to its chemical behavior. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. rowansci.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling this electronic structure with high accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. rowansci.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether and alcohol functionalities, which act as electron-donating groups. The LUMO, conversely, is likely to be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. theaic.org A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the iso-pentoxy and benzyl (B1604629) alcohol side chains gives rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them on the potential energy surface. missouri.edu

Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to systematically explore the rotational degrees of freedom around the key single bonds: the C(aryl)-O bond, the O-C(alkyl) bond of the ether, and the C(aryl)-C(alcohol) bond. The relative energies of the different conformers are determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net

For this compound, it is anticipated that the most stable conformers will exhibit a staggered arrangement of the side chains to minimize steric repulsion. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen is a possibility that would significantly stabilize certain conformations. The results of a conformational analysis would typically be presented as a potential energy surface map, illustrating the energy of the molecule as a function of one or more dihedral angles.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

Note: This table presents hypothetical data to illustrate the typical energy differences between stable conformers.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com For instance, the oxidation of the benzyl alcohol moiety to the corresponding aldehyde is a common transformation. nih.gov DFT calculations can be used to map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. acs.org

By calculating the activation energies associated with different possible mechanisms, the most likely reaction pathway can be determined. For the oxidation of this compound, a plausible mechanism involves the initial formation of a chromate (B82759) ester, followed by the rate-determining hydride transfer from the benzylic carbon. researchgate.net Computational studies can provide detailed geometric information about the transition state, as well as insights into the electronic changes that occur during the reaction.

Kinetic isotope effect studies, which can also be modeled computationally, can further validate the proposed mechanism. researchgate.net By comparing the calculated and experimental kinetic isotope effects, the nature of the bond-breaking and bond-forming steps in the rate-determining step can be confirmed.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational chemistry allows for the accurate prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly amenable to computational modeling.

Using DFT calculations, the harmonic vibrational frequencies and their corresponding intensities can be calculated. conicet.gov.ar This information allows for the assignment of the experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of chemical bonds. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol groups, and various vibrations associated with the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a reasonable degree of accuracy using computational methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be estimated. These predicted NMR spectra can be invaluable in the structural elucidation of this compound and related compounds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Alcohol | O-H Stretch | 3650 |

| Ether | C-O-C Asymmetric Stretch | 1250 |

| Aromatic Ring | C-H Stretch | 3050 |

Note: These are illustrative values based on typical frequencies for these functional groups and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a condensed phase, such as in a solvent or in the liquid state. rsc.org MD simulations model the movement of atoms and molecules over time, allowing for the investigation of dynamic processes and intermolecular interactions. researchgate.net

By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol), the effects of the solvent on the molecule's conformation and dynamics can be explored. semanticscholar.org The formation of intermolecular hydrogen bonds between the alcohol group of this compound and solvent molecules can be observed and quantified. mdpi.com

Furthermore, MD simulations can be used to calculate various bulk properties, such as density, viscosity, and diffusion coefficients. researchgate.net These simulations can also provide insights into how molecules of this compound interact with each other in the pure liquid, including the nature of the intermolecular forces that govern its physical properties.

QSAR/QSPR Modeling (Related to Chemical Properties, Not Biological Activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of molecules based on their structural features. nih.govnih.gov For this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. nih.govresearchgate.net

The first step in QSPR modeling is to generate a set of molecular descriptors that encode various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. chem-soc.si These descriptors are then used to build a mathematical model, typically through multiple linear regression or machine learning techniques, that correlates the descriptors with the experimental property of interest for a series of related compounds. researchgate.net

Once a statistically robust QSPR model is developed, it can be used to predict the properties of new or unmeasured compounds, such as this compound. This approach can be particularly useful for estimating the properties of a large number of compounds in a time- and cost-effective manner.

Analytical Methodologies for Research and Characterization of 3 Iso Pentoxybenzyl Alcohol

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution NMR is the cornerstone for the structural confirmation of 3-iso-pentoxybenzyl alcohol.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methylene protons of the iso-pentoxy group (OCH₂), the methine proton (CH), and the terminal methyl protons (CH₃). The splitting patterns of these signals, governed by spin-spin coupling, help to confirm the connectivity.

¹³C NMR: Carbon NMR provides a count of the number of non-equivalent carbon atoms in the molecule. oregonstate.edulibretexts.orgchemicalbook.com The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, oxygen-bearing).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework.

Quantitative NMR (qNMR): qNMR is an absolute method for determining the concentration and purity of a sample without the need for an identical reference standard. By integrating the signal of this compound against a certified internal standard of known concentration, a highly accurate purity value can be obtained.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C2, C4, C5, C6) | 6.8 - 7.3 | 113 - 130 |

| Benzylic CH₂ | ~4.6 | ~65 |

| O-CH₂ (iso-pentoxy) | ~3.9 | ~67 |

| CH (iso-pentoxy) | ~1.8 | ~38 |

| CH₂ (iso-pentoxy) | ~1.6 | ~25 |

| CH₃ (iso-pentoxy) | ~0.9 | ~22 |

| Aromatic C-O | N/A | ~159 |

| Aromatic C-CH₂OH | N/A | ~143 |

| Alcohol OH | Variable (broad singlet) | N/A |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound, confirming its atomic composition with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. phcogres.comjmchemsci.comrsc.org It is highly effective for identifying and quantifying volatile impurities. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (M-17), loss of water (M-18), and cleavage of the benzylic C-C bond. ucalgary.caopenstax.orgyoutube.com The iso-pentoxy group would also lead to specific fragmentation pathways.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted m/z values based on expected fragmentation patterns.)

| Fragment | Description | Predicted m/z |

| [C₁₂H₁₈O₂]⁺ | Molecular Ion | 194 |

| [C₁₂H₁₇O]⁺ | Loss of OH | 177 |

| [C₇H₇O]⁺ | Cleavage of pentoxy group | 107 |

| [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) | 91 |

| [C₅H₁₁]⁺ | Isopentyl cation | 71 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. researchgate.netlibretexts.orglibretexts.orgquimicaorganica.org Other key absorptions include C-H stretches for both aromatic and aliphatic carbons, the C-O stretching vibrations for the alcohol and the ether linkage, and C=C stretching bands for the aromatic ring. rsc.orgreddit.comchegg.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, which can be useful for detailed structural analysis.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Alcohol C-O | Stretch | ~1050 | Strong |

| Ether C-O | Stretch | ~1250 | Strong |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. researchgate.netresearchgate.netdamascusuniversity.edu.sy

Reversed-Phase HPLC: This is the most common mode used for this type of molecule. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. This compound would be retained on the column and then eluted. The retention time is a characteristic of the compound under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also effectively separate positional isomers.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for profiling volatile impurities and residual solvents. researchgate.netglobalresearchonline.netpublisso.de

GC with Flame Ionization Detection (FID): A common setup involves a capillary column with a nonpolar or medium-polarity stationary phase. The sample is injected into a heated port, vaporized, and carried through the column by an inert gas. Separation is based on the boiling points and interactions of the components with the stationary phase. FID provides high sensitivity for organic compounds. The method can be used to quantify the purity of this compound and to detect and quantify any volatile impurities.

Table 5: Exemplary GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Start at 100 °C, ramp to 250 °C |

In Situ Spectroscopic Monitoring of Reaction Pathways

Understanding the transformation of this compound into various products requires a dynamic approach that can track the concentration of reactants, intermediates, and final products as the reaction occurs. In situ (in the reaction mixture) spectroscopy is a powerful tool for achieving this, providing real-time kinetic and mechanistic data without the need for sampling and quenching, which can disturb the reaction system.

Detailed Research Findings:

While specific in situ studies on this compound are not extensively documented in public literature, the methodologies are well-established through research on analogous compounds like benzyl alcohol. Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a particularly suitable technique for monitoring reactions under various conditions, including elevated temperature and pressure.

In a typical application analogous to the study of benzyl alcohol oxidation, an ATR-IR probe would be inserted directly into the reaction vessel containing this compound, a catalyst, and solvents. researchgate.net The instrument would record infrared spectra at regular intervals throughout the reaction. By monitoring the characteristic vibrational frequencies of the functional groups involved, researchers can track the progress of the reaction. For instance, the oxidation of the alcohol functional group can be followed by observing the disappearance of the O-H stretching band and the appearance of a strong C=O stretching band corresponding to the formation of an aldehyde or carboxylic acid.

The data generated allows for the creation of concentration profiles over time for each key species, as illustrated in the hypothetical data table below, which is based on typical findings in benzyl alcohol oxidation studies.

| Reaction Time (minutes) | Normalized Absorbance (this compound O-H stretch) | Normalized Absorbance (3-iso-Pentoxybenzaldehyde C=O stretch) | Normalized Absorbance (3-iso-Pentoxybenzoic acid C=O stretch) |

| 0 | 1.00 | 0.00 | 0.00 |

| 30 | 0.75 | 0.22 | 0.03 |

| 60 | 0.52 | 0.38 | 0.10 |

| 90 | 0.31 | 0.45 | 0.24 |

| 120 | 0.15 | 0.40 | 0.45 |

| 180 | 0.05 | 0.25 | 0.70 |

| This time-resolved data is crucial for determining reaction kinetics, identifying transient intermediates, and optimizing reaction conditions to maximize the yield of desired products. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)

While this compound is a liquid at room temperature, its derivatives—such as esters, ethers, or coordination complexes—can often be prepared as crystalline solids. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within these solid-state derivatives. carleton.edu This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. carleton.edu

Application to Derivatives:

To perform SCXRD, a suitable single crystal of a this compound derivative must first be grown. This might be achieved by reacting the alcohol with a carboxylic acid to form a solid ester or with a metal salt to form a crystalline coordination complex. This single crystal is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. carleton.edu

The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom. The results are a detailed structural model of the molecule. For example, crystallographic studies on complex molecules containing benzyloxy moieties, such as protected sugar derivatives, have successfully confirmed stereochemical configurations and detailed conformational features. iucr.org Similarly, SCXRD has been used as a reference technique in forensic science to unambiguously identify the structure of benzylphenethylamine derivatives. scielo.br

The data obtained from such an analysis on a derivative of this compound would be presented in a crystallographic information file (CIF) and summarized in tables, as shown in the hypothetical example below for a derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.89 Å, b = 30.60 Å, c = 12.39 Å, β = 92.43° |

| Bond Length (C-O, ether) | 1.375 Å |

| Bond Angle (C-O-C, ether) | 118.1° |

| Dihedral Angle (Aromatic ring - O-CH₂) | 75.2° |

| This level of structural detail is invaluable for confirming the outcome of a reaction, understanding intermolecular interactions like hydrogen bonding or π-stacking in the solid state, and for structure-activity relationship studies. iucr.orgresearchgate.net |

Biological and Biochemical Research Applications Strictly Non Clinical Focus

Role as a Precursor or Intermediate in Laboratory Natural Product Synthesis Research

The utility of 3-iso-pentoxybenzyl alcohol as a foundational element in the construction of more complex molecules is a key area of its application. In multi-step organic synthesis, benzyl (B1604629) alcohol derivatives are common starting materials or intermediates. The isopentoxy group provides a specific lipophilic characteristic and steric profile that can be crucial for directing subsequent reactions or for mimicking a portion of a larger natural product's structure.

Research in this area often involves the following synthetic transformations:

Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form the corresponding aldehyde (3-isopentoxybenzaldehyde) or carboxylic acid (3-isopentoxybenzoic acid). These functional groups are versatile handles for forming carbon-carbon bonds, esters, or amides, which are essential steps in building a complex molecular framework.

Protection and Deprotection: The hydroxyl group can be temporarily "protected" with another chemical group to prevent it from reacting while other parts of the molecule are modified. This is a standard strategy in the total synthesis of intricate natural products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, although the existing substituents will direct the position of these new groups.

While specific examples of large-scale natural product syntheses originating directly from this compound are not prominently featured in broadly indexed literature, its structural motif is representative of the type of substituted benzyl alcohol building blocks used to construct larger, biologically relevant molecules in a laboratory setting.

Scaffold Design for Chemical Probe Development (Focus on Chemical Space and Diversity, not Biological Effect)

In the field of chemical biology, a "scaffold" is a core molecular structure upon which a variety of chemical groups can be attached to create a library of related compounds. The goal is to explore "chemical space"—the vast landscape of all possible molecular structures—to develop chemical probes for studying biological systems.

The this compound structure is a suitable scaffold for several reasons:

Functional Handles: It possesses two key points for modification: the alcohol and the aromatic ring. This allows for the systematic attachment of a wide array of different chemical fragments.

Tunable Properties: The isopentoxy group provides a baseline level of lipophilicity (oil-solubility). By adding different substituents to the scaffold, researchers can create a library of molecules with a graduated range of properties, such as size, shape, and polarity.

Three-Dimensionality: The flexible isopentoxy chain and the benzyl alcohol group give the scaffold a distinct three-dimensional shape, which is an important characteristic in designing molecules that can interact with complex biological macromolecules.

The design process involves creating a virtual library of potential compounds based on the 3-isopentoxybenzyl scaffold and then synthesizing a subset of these to create a physical collection for screening or testing purposes. The focus at this stage is purely on achieving structural diversity and covering a specific region of chemical space, rather than on any predetermined biological outcome.

| Scaffold Feature | Role in Chemical Space Expansion | Potential Modifications |

| Benzyl Alcohol Group | Primary point for diversification via esterification, etherification, or substitution. | Attachment of alkyl chains, aromatic rings, heterocyclic systems. |

| Isopentoxy Group | Confers lipophilicity and specific steric bulk. | Variation of the alkyl chain length or branching (e.g., butoxy, hexoxy). |

| Aromatic Ring | Site for substitution to alter electronic properties and add new vectors for growth. | Introduction of halogens, nitro groups, or alkyl groups at other positions. |

Mechanistic Studies of Enzyme-Substrate Interactions (No Efficacy/Safety)

Understanding precisely how an enzyme, a biological catalyst, interacts with its substrate is a fundamental goal of biochemistry. Substituted benzyl alcohols are frequently used as model substrates to probe the active sites of enzymes like alcohol dehydrogenases or other oxidoreductases.

In this context, this compound can be used to investigate several aspects of enzyme function:

Active Site Mapping: By comparing the binding affinity or reaction rate of this compound to that of simpler substrates (like benzyl alcohol) or related analogs (with different alkoxy chains), researchers can infer the size, shape, and hydrophobicity of the enzyme's active site. The bulky isopentoxy group can help delineate the spatial limits of the substrate-binding pocket.

Kinetic Analysis: Scientists can measure kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), for the enzyme's reaction with this compound. These values provide quantitative data on binding efficiency and the speed of the catalytic process.

Structure-Activity Relationships: A systematic study using a series of 3-alkoxybenzyl alcohols (e.g., methoxy, ethoxy, propoxy, isopentoxy) allows for the development of a structure-activity relationship (SAR). This analysis reveals how changes in the structure of the alkoxy chain impact the interaction with the enzyme, providing detailed insights into the forces (e.g., hydrophobic interactions, van der Waals forces) that govern substrate recognition and catalysis.

These studies are purely mechanistic and are not designed to evaluate the compound's potential as a therapeutic agent. The goal is to gain basic knowledge about the enzyme's function.

Investigation of its Role in Model Biochemical Pathways (Excluding Human/Clinical Relevance)

In foundational biochemical research, scientists often use model systems—such as isolated enzymes, cell cultures, or non-mammalian organisms—to study metabolic pathways. Aromatic compounds are common in biochemistry, and understanding how they are processed is crucial.

The investigation of this compound in such model systems could focus on:

Metabolic Fate: Determining how the molecule is modified by cellular enzymes. This could involve oxidation of the alcohol, hydroxylation of the ring, or cleavage of the ether bond. Identifying the resulting metabolites helps to map out the enzymatic capabilities of the model system.